1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H12F2O2S This compound is characterized by the presence of difluoromethoxy and methylthio groups attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethoxy)aniline and 2-(methylthio)benzaldehyde.
Reaction Conditions: The key reaction involves the condensation of 2-(difluoromethoxy)aniline with 2-(methylthio)benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Scientific Research Applications
1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its effects.
Comparison with Similar Compounds
1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-2-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one and 1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-2-one share structural similarities but differ in the position of the substituents on the phenyl ring.
Uniqueness: The specific arrangement of the difluoromethoxy and methylthio groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H12F2O2S |
---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-6-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12F2O2S/c1-7(14)6-8-9(15-11(12)13)4-3-5-10(8)16-2/h3-5,11H,6H2,1-2H3 |
InChI Key |
RQKCYBQXUBWZJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1SC)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.